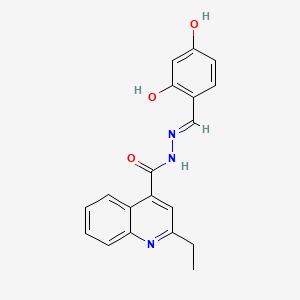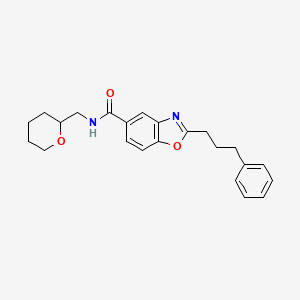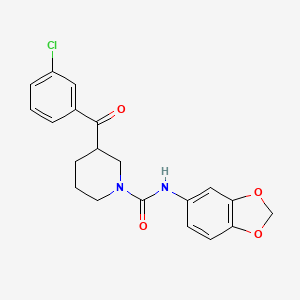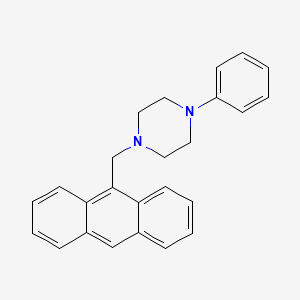
N-(1-phenylpropyl)-10H-phenothiazine-10-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylpropyl)-10H-phenothiazine-10-carboxamide is a chemical compound that belongs to the phenothiazine class of compounds. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(1-phenylpropyl)-10H-phenothiazine-10-carboxamide is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to have an effect on the immune system, specifically by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
N-(1-phenylpropyl)-10H-phenothiazine-10-carboxamide has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation. It has also been shown to have antipsychotic and anticonvulsant properties, which make it a potential candidate for the treatment of psychiatric disorders and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-phenylpropyl)-10H-phenothiazine-10-carboxamide in lab experiments is its unique properties and potential applications in various fields. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of N-(1-phenylpropyl)-10H-phenothiazine-10-carboxamide. One possible direction is the investigation of its potential use in the treatment of cancer. It has been shown to have anticancer properties and may be a potential candidate for the development of new cancer therapies. Another possible direction is the investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective properties and may be a potential candidate for the development of new treatments for these diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-(1-phenylpropyl)-10H-phenothiazine-10-carboxamide can be achieved by reacting 1-phenylpropylamine with 10H-phenothiazine-10-carboxylic acid chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
N-(1-phenylpropyl)-10H-phenothiazine-10-carboxamide has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, antipsychotic, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-phenylpropyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-2-17(16-10-4-3-5-11-16)23-22(25)24-18-12-6-8-14-20(18)26-21-15-9-7-13-19(21)24/h3-15,17H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIFIUCAAVFZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylpropyl)-10H-phenothiazine-10-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N'-{3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B5972274.png)
![2-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5972278.png)
![4-(2,2-diphenylethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5972282.png)
methanone](/img/structure/B5972290.png)

![N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972303.png)

![5-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5972325.png)
![1-[3-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5972338.png)

![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)
![3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5972374.png)
![2-(4-methoxyphenyl)-N-({1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5972377.png)